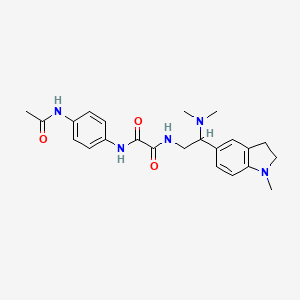

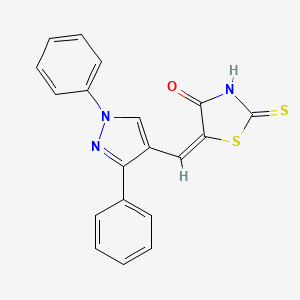

![molecular formula C23H22ClN5O3S B2917643 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide CAS No. 896322-00-2](/img/structure/B2917643.png)

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN5O3S and its molecular weight is 483.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives involving structures related to triazole, demonstrating antimicrobial activities against various microorganisms. For instance, the synthesis of certain triazole derivatives from the reaction of ester ethoxycarbonylhydrazones with primary amines has shown good or moderate antimicrobial activities, pointing towards potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Modification and Molecular Docking

Another study focused on the synthesis, characterization, and the antimicrobial evaluation of novel pyrido and thiazolo triazoloquinazolines and pyridines, derived from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. This research indicates the potential of these compounds in antimicrobial applications and highlights the chemical versatility and application breadth of triazole derivatives (El‐Kazak & Ibrahim, 2013).

Herbicidal Applications

Another segment of research investigates the herbicidal activities of triazolinone derivatives, designed to inhibit Protoporphyrinogen oxidase (Protox), a target for herbicide action. These studies not only reveal the synthesis of novel compounds but also detail their efficacy as herbicides, emphasizing the agricultural applications of such chemical research (Luo et al., 2008).

Environmental Impact Studies

Research into the distribution and impact of herbicides, including compounds structurally related to triazoles, in environments such as rainfall in Iowa, has provided insights into the environmental presence and potential ecological effects of such chemicals. This kind of study is crucial for understanding the broader implications of chemical use in agriculture and its impact on water quality (Hatfield et al., 1996).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that contains several functional groups, including a 1,2,4-triazole ring and a thiazole ring . These groups are often found in various pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of Action

Compounds containing 1,2,4-triazole groups are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond .

Biochemical Pathways

Compounds containing 1,2,4-triazole groups have been used in the treatment of various conditions, including hiv infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . Therefore, it is plausible that this compound may interact with similar biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole group and the thiazole group in the compound suggests that it may have good bioavailability, as these groups are often found in drugs with good pharmacokinetic properties .

Result of Action

Given the presence of the 1,2,4-triazole group and the thiazole group in the compound, it is plausible that it may have antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Propiedades

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3S/c1-13-17(24)5-4-6-18(13)26-22(31)21(30)25-12-11-19-14(2)29-23(33-19)27-20(28-29)15-7-9-16(32-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMYPGZHTPHVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

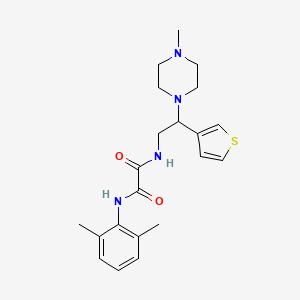

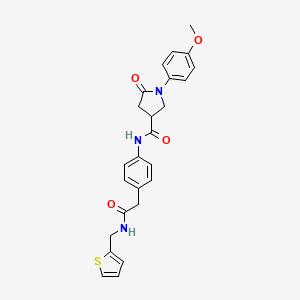

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)

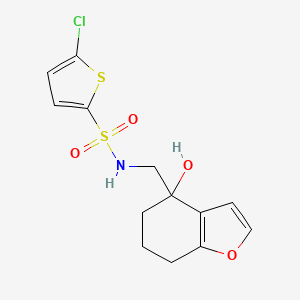

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)

![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)

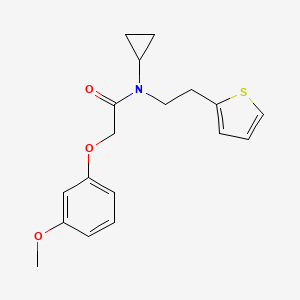

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)

![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)

![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)